molecular formula C14H18N2O B2371416 7,7-dimethyl-1H,2H,3H,4H,6H,7H,11bH-piperazino[2,1-a]isoquinolin-4-one CAS No. 1082922-39-1

7,7-dimethyl-1H,2H,3H,4H,6H,7H,11bH-piperazino[2,1-a]isoquinolin-4-one

Cat. No.: B2371416
CAS No.: 1082922-39-1
M. Wt: 230.311
InChI Key: HSHUPZSTRKOOFD-UHFFFAOYSA-N
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Description

7,7-dimethyl-1H,2H,3H,4H,6H,7H,11bH-piperazino[2,1-a]isoquinolin-4-one is a complex organic molecule that has been gaining popularity in scientific research in recent years

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-dimethyl-1H,2H,3H,4H,6H,7H,11bH-piperazino[2,1-a]isoquinolin-4-one involves multiple steps, starting from readily available precursors. The exact synthetic route and reaction conditions can vary, but typically involve the following steps:

    Formation of the Isoquinoline Core: This step involves the cyclization of a suitable precursor to form the isoquinoline core.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

7,7-dimethyl-1H,2H,3H,4H,6H,7H,11bH-piperazino[2,1-a]isoquinolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce a wide range of functional groups.

Scientific Research Applications

7,7-dimethyl-1H,2H,3H,4H,6H,7H,11bH-piperazino[2,1-a]isoquinolin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 7,7-dimethyl-1H,2H,3H,4H,6H,7H,11bH-piperazino[2,1-a]isoquinolin-4-one involves its interaction with specific molecular targets and pathways. The exact targets and pathways can vary depending on the specific application, but may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to changes in cellular processes.

    Receptor Binding: It may bind to specific receptors, triggering a biological response.

    DNA Interaction: The compound could interact with DNA, affecting gene expression and cell function.

Comparison with Similar Compounds

7,7-dimethyl-1H,2H,3H,4H,6H,7H,11bH-piperazino[2,1-a]isoquinolin-4-one can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    This compound: This compound has a similar structure but different functional groups.

    7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione: Another compound with a similar core structure but different substituents.

Properties

IUPAC Name

7,7-dimethyl-2,3,6,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-14(2)9-16-12(7-15-8-13(16)17)10-5-3-4-6-11(10)14/h3-6,12,15H,7-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHUPZSTRKOOFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN2C(CNCC2=O)C3=CC=CC=C31)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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